(E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile
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Overview
Description
Synthesis Analysis
This would typically involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, and its 3D structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Optoelectronic Materials Development
Quinazolines and pyrimidines, structurally related to (E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile, have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown significant promise for creating novel optoelectronic materials. Such materials have been utilized in the development of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, as well as potential structures for nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on 2-aryl(thienyl) quinazoline or pyrimidine derivatives have been identified as high-efficiency phosphorescent materials for OLED applications. Furthermore, pyrimidine derivatives with specific functional groups have been explored as potential photosensitizers for dye-sensitized solar cells and thermally activated delayed fluorescence emitters (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety And Hazards
This would involve a discussion of the safety precautions that need to be taken when handling the compound, as well as any potential hazards associated with the compound.
Future Directions
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properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClFNOS/c21-16-5-1-13(2-6-16)11-15(12-23)18-9-10-19(25-18)20(24)14-3-7-17(22)8-4-14/h1-11H/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXQUJBXVBPMTG-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=CC=C(S2)C(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile |
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